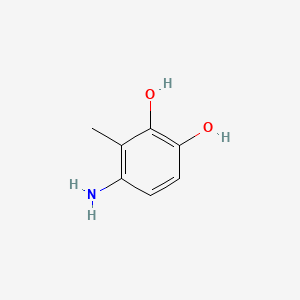

4-Amino-3-methylpyrocatechol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

93940-92-2 |

|---|---|

Formule moléculaire |

C7H9NO2 |

Poids moléculaire |

139.15 g/mol |

Nom IUPAC |

4-amino-3-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H9NO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,8H2,1H3 |

Clé InChI |

BZWJOZNPOSYQTJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1O)O)N |

Origine du produit |

United States |

Chemical Transformations and Derivative Synthesis

Electrophilic and Nucleophilic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS)

The benzene ring of 4-Amino-3-methylpyrocatechol is highly activated towards electrophilic aromatic substitution due to the presence of powerful electron-donating groups. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing substituents, primarily through resonance effects where their lone pairs of electrons delocalize into the ring. pressbooks.pubucalgary.calibretexts.org The methyl (-CH3) group is a weaker activator, operating through an inductive effect. libretexts.org

The directing effects of these groups are synergistic. The hydroxyl groups at positions 1 and 2, the methyl group at position 3, and the amino group at position 4 collectively influence the regioselectivity of incoming electrophiles. The available positions for substitution on the ring are C5 and C6. Considering the directing influence of the substituents:

The -OH at C1 directs ortho (C6) and para (C4, occupied).

The -OH at C2 directs ortho (C1, occupied) and para (C5).

The -CH3 at C3 directs ortho (C2, occupied) and para (C6).

The -NH2 at C4 directs ortho (C3, occupied; C5) and para (C1, occupied).

Based on this analysis, both the C5 and C6 positions are activated. The C5 position is activated by the C2-hydroxyl and the C4-amino group. The C6 position is activated by the C1-hydroxyl and the C3-methyl group. The cumulative effect of the potent -OH and -NH2 groups suggests that the ring is extremely reactive, and reactions often require mild conditions to prevent polysubstitution and oxidative decomposition. lkouniv.ac.inlibretexts.orglibretexts.org In many highly activated systems like phenols and anilines, controlling reactions to achieve monosubstitution can be challenging. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group (like a halide). libretexts.orgwikipedia.org The this compound ring is inherently electron-rich due to its activating substituents and lacks a suitable leaving group in its native form. Therefore, it is not expected to undergo SNAr reactions directly. nih.gov

However, derivatives of this compound, for instance, a halogenated version, could potentially undergo SNAr if the electronic character of the ring is sufficiently altered. For the reaction to proceed, the nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled. fiveable.me Without strong electron-withdrawing groups to stabilize this negative charge, the activation energy for this pathway is prohibitively high. libretexts.org

Oxidative Transformations and Quinone Species Formation

Catechols are readily oxidized to form highly reactive ortho-quinones. oup.comnih.gov This transformation involves the removal of two electrons and two protons from the hydroxyl groups. The oxidation of this compound yields 4-amino-3-methyl-1,2-benzoquinone. This process can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical oxidants such as periodate. nih.govnih.gov

The resulting o-quinone is a potent electrophile. ku.dk The presence of the amino and methyl groups on the quinone ring influences its stability and subsequent reactivity. Electron-donating groups can affect the redox potential of the quinone and its susceptibility to nucleophilic attack. acs.org These o-quinones are often transient species, as they are highly susceptible to further reactions. mdpi.com

The general transformation can be represented as:

Under certain conditions, the oxidation of substituted catechols can be complex. For example, the oxidation of catechols at an air-water interface can lead to the formation of not only quinones but also low-molecular-weight carboxylic acids and polyphenolic structures through competing fragmentation and functionalization reactions. acs.org

Formation of Polymeric Structures and Intermolecular Adducts

The high electrophilicity of o-quinones makes them prime candidates for reactions with nucleophiles. mdpi.com The 4-amino-3-methyl-1,2-benzoquinone generated from the oxidation of the parent catechol can react with a variety of nucleophiles, including other molecules of this compound or external nucleophiles.

Key reactions include:

Michael Addition: Nucleophiles, particularly soft nucleophiles like amines and thiols, can attack the quinone ring in a 1,4-Michael addition. nih.gov The amino group of another this compound molecule can act as the nucleophile, leading to the formation of dimers and subsequently oligomers or polymers. researchgate.netmarquette.edu This type of polymerization is analogous to the initial steps of melanin (B1238610) formation, where dopaquinone (B1195961) polymerizes. researchgate.net

Schiff Base Formation: The carbonyl groups of the quinone can react with primary amines to form Schiff bases (imines). mdpi.com

Adduct Formation: The o-quinone can form covalent adducts with cellular macromolecules like proteins (reacting with nucleophilic amino acid residues such as lysine (B10760008) or cysteine) and DNA (reacting with bases like guanine (B1146940) and adenine). oup.comnih.gov These reactions are often implicated in biological contexts, where such adducts can lead to cytotoxicity. mdpi.com The reaction of 4-methyl-o-benzoquinone with the amino groups of amino acids has been shown to form stable, oxidized amine-quinone adducts. mdpi.com

These reactions often lead to the formation of complex, high-molecular-weight, colored products, a phenomenon commonly observed as enzymatic browning in nature. researchgate.netbgu.ac.il The electrochemical oxidation of substituted catechols has also been shown to result in the formation of dimeric products, which can rapidly polymerize. marquette.edu

Functionalization for Specific Research Applications

Introduction of Glycosidically Bound Moieties

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a key strategy for modifying the properties of natural products, often enhancing their solubility and stability. mdpi.com For this compound, one of the two hydroxyl groups can serve as an acceptor for a sugar molecule, forming an O-glycoside.

This transformation is typically catalyzed by enzymes such as glycosyltransferases (GTs), which transfer a sugar from an activated donor (like UDP-glucose) to the acceptor molecule. iupac.orgwur.nl Glycosidases can also be used to form glycosidic bonds under conditions that favor synthesis over hydrolysis (reverse hydrolysis). wur.nl

The reaction can be summarized as:

The regioselectivity of glycosylation (i.e., which of the two -OH groups is modified) can often be controlled by the specific enzyme used. This functionalization is valuable for creating derivatives with altered pharmacokinetic profiles for research in medicinal chemistry.

Selective Halogenation of Catechol Ring Systems

Halogenation is a fundamental electrophilic aromatic substitution reaction used to introduce halogen atoms (F, Cl, Br, I) onto an aromatic ring. wikipedia.org Given the highly activated nature of the this compound ring, halogenation is expected to proceed readily. ucalgary.calkouniv.ac.in The primary challenge is controlling the regioselectivity and preventing polyhalogenation.

The substitution will occur at the most nucleophilic positions on the ring, which are C5 and C6. Milder halogenating agents and catalysts are often employed for highly activated substrates. researchgate.net Common reagents include N-halosuccinimides (NCS, NBS, NIS) in the presence of a Lewis acid catalyst like ZrCl4, which allows for high selectivity under mild conditions. researchgate.netlookchem.com

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution:

Generation of an electrophilic halogen species (e.g., Br+).

Attack by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex).

Deprotonation to restore aromaticity and yield the halogenated product. libretexts.org

Controlling the reaction conditions (temperature, solvent, catalyst) is crucial to achieve selective monohalogenation at either the C5 or C6 position.

O-Methylation and Alkyl Catechol Derivative Synthesis

The hydroxyl groups of catechols can be readily alkylated, most commonly methylated, to form mono- or di-ethers. This transformation is significant both biologically and synthetically.

Enzymatic O-Methylation: In biological systems, this reaction is often catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.org COMT transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the catechol's hydroxyl groups. nih.govbenthamscience.com The enzyme typically shows regioselectivity, preferentially methylating one hydroxyl group over the other. The presence of substituents on the catechol ring can influence the binding to the enzyme and the rate of methylation. nih.govaacrjournals.org For instance, catechols with electron-withdrawing groups are often poor substrates and can act as COMT inhibitors. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.

For 4-Amino-3-methylpyrocatechol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons on the hydroxyl and amino groups. The aromatic region would feature two signals corresponding to the protons at position 5 and 6 of the benzene (B151609) ring. Based on data from analogous compounds like 4-methylcatechol, the proton at position 6 (adjacent to the amino group) would appear as a doublet, while the proton at position 5 (between the methyl and hydroxyl groups) would also be a doublet hmdb.cahmdb.caresearchgate.net. The methyl group protons would yield a characteristic singlet peak. The protons of the two hydroxyl (-OH) groups and the primary amine (-NH₂) group are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the distinct chemical environment of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The two carbons bearing hydroxyl groups (C-1 and C-2) would be found significantly downfield. The carbon attached to the amino group (C-4) and the methyl group (C-3) would also have characteristic chemical shifts hmdb.ca.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Multiplicity | Carbon Position | Predicted δ (ppm) |

| -CH₃ | ~2.1 | Singlet (s) | -CH₃ | ~15-20 |

| H-5 | ~6.6 | Doublet (d) | C-1 (-OH) | ~140-145 |

| H-6 | ~6.5 | Doublet (d) | C-2 (-OH) | ~140-145 |

| -NH₂ | ~3.5-4.5 | Broad Singlet (br s) | C-3 (-CH₃) | ~115-120 |

| -OH (x2) | ~4.5-5.5 | Broad Singlet (br s) | C-4 (-NH₂) | ~130-135 |

| C-5 | ~118-122 | |||

| C-6 | ~115-119 |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be rich in information. A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the two hydroxyl groups, indicative of hydrogen bonding. The N-H stretching of the primary amine group typically appears as two distinct sharp peaks in the 3300-3500 cm⁻¹ range researchgate.netmdpi.com. Aromatic and aliphatic C-H stretching vibrations are anticipated between 2850 and 3100 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1500-1620 cm⁻¹ region. Bending vibrations for the N-H group and stretching vibrations for C-N and C-O bonds would be visible in the fingerprint region (below 1500 cm⁻¹) nist.gov.

Raman spectroscopy provides complementary information. Strong signals for the aromatic ring breathing modes are expected, as these symmetric vibrations often result in a significant change in polarizability researchgate.net. Analysis of related compounds like 4-aminothiophenol (B129426) suggests that C-S or, in this case, C-N and C-C stretching modes would also be Raman active researchgate.netrsc.org.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) | FT-IR |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 (Two bands) | FT-IR |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2980 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1500 - 1620 | FT-IR, Raman |

| N-H Bend | Amino (-NH₂) | 1580 - 1650 | FT-IR |

| C-O Stretch | Phenolic C-OH | 1200 - 1260 | FT-IR |

| Ring Breathing | Aromatic Ring | ~1000 | Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Adduct Identification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzene ring in this compound acts as a chromophore. The hydroxyl and amino groups are powerful auxochromes, meaning they enhance and shift the absorption of the chromophore to longer wavelengths (a bathochromic or red shift).

The UV-Vis spectrum of this compound is expected to show strong absorptions due to π → π* transitions within the aromatic system. The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for n → π* transitions, which are typically of lower intensity. The combined effect of these electron-donating groups would likely result in a λ_max (wavelength of maximum absorbance) significantly above 200 nm, extending into the near-UV region science-softcon.descience-softcon.de.

This technique is also valuable for identifying adducts. Catechols can be oxidized to form highly reactive ortho-quinones. These quinones can then react with nucleophiles, such as amines or thiols, via a Michael addition. The resulting adducts are often highly colored and exhibit distinct UV-Vis spectra, making spectrophotometry an effective method for monitoring such reactions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₇H₉NO₂, corresponding to a monoisotopic molecular weight of approximately 139.15 g/mol cymitquimica.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 139. As the molecule contains a single nitrogen atom, its molecular weight is an odd number, consistent with the Nitrogen Rule libretexts.org.

The molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for aromatic amines and catechols include the loss of small, stable molecules or radicals miamioh.educhemguide.co.uk. Key predicted fragments for this compound would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 124.

Loss of carbon monoxide (CO): A common fragmentation for phenols and catechols, leading to a fragment at m/z 111 researchgate.net.

Loss of hydrogen cyanide (HCN): Originating from the amine group and the aromatic ring, this would produce a fragment at m/z 112.

The relative abundance of these fragment ions provides further clues to the molecule's stability and structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |

| 124 | [M - CH₃]⁺ | •CH₃ |

| 112 | [M - HCN]⁺ | HCN |

| 111 | [M - CO]⁺ | CO |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of 4-Amino-3-methylpyrocatechol. These studies provide a foundational understanding of its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comdntb.gov.ua It allows for the optimization of the molecular geometry to find the most stable arrangement of atoms. researchgate.net From this optimized structure, various electronic properties can be calculated. DFT studies have been successfully applied to a wide range of organic molecules to understand their structure and reactivity. nih.govnih.gov

Key electronic properties that can be determined for this compound using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. growingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. scispace.com It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and orbital interactions.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study of this compound.

| Property | Calculated Value | Unit |

| HOMO Energy | -5.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 4.36 | eV |

| Dipole Moment | 2.78 | Debye |

| Total Energy | -552.34 | Hartrees |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. growingscience.com This method is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can help to interpret experimental spectra and understand the electronic nature of these transitions.

For this compound, TD-DFT calculations could predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com

A hypothetical TD-DFT prediction for the UV-Vis spectrum of this compound is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.52 | 274 | 0.15 |

| S0 → S2 | 4.98 | 249 | 0.08 |

| S0 → S3 | 5.41 | 229 | 0.32 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. fraserlab.com These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes. nih.govmdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the amino and hydroxyl groups.

Analyze Intermolecular Interactions: Study how this compound interacts with water molecules or other solvents, providing insights into its solubility and solvation properties. MD simulations can reveal details about hydrogen bonding networks and other non-covalent interactions. researcher.life

Investigate Dynamic Behavior: Understand how the molecule behaves at different temperatures and pressures, which can be important for predicting its properties under various conditions. nih.gov

In Silico Molecular Docking Studies of Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein's binding site.

For this compound, molecular docking studies can be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. nih.gov These studies can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions.

The following table provides a hypothetical example of molecular docking results for this compound with a target protein.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -7.2 | ASP 120, SER 200 | Hydrogen Bond |

| PHE 250, LEU 252 | Hydrophobic | ||

| Receptor Y | -6.5 | GLU 88, LYS 150 | Hydrogen Bond |

| TRP 92 | Pi-Pi Stacking |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Elucidation of Reaction Mechanisms and Catalytic Pathways through Energetic Profiling

Computational chemistry can also be used to study the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the energetic profile of a reaction pathway. This information is crucial for understanding the feasibility of a reaction and the factors that influence its rate.

For this compound, computational studies could be used to investigate its role in various chemical reactions, such as oxidation or polymerization. By identifying the lowest energy reaction pathway, these studies can provide valuable insights into the underlying reaction mechanisms.

Investigation of Solvent Effects on Molecular Stability and Reactivity

The surrounding solvent environment can significantly influence the stability and reactivity of a solute molecule through various intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are instrumental in simulating these effects by representing the solvent as a continuous medium with a specific dielectric constant.

While direct computational studies on this compound are not extensively available in the public domain, the principles of computational chemistry allow for a theoretical exploration of how different solvents would likely impact its molecular properties. The stability of this compound in a given solvent is influenced by the solvent's polarity. Polar solvents are generally expected to stabilize the molecule, especially if the molecule possesses a significant dipole moment. The amino and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, suggesting that protic solvents like water and ethanol would engage in strong hydrogen bonding, thereby enhancing the molecule's stability.

The reactivity of this compound is also intrinsically linked to the solvent environment. Solvation can alter the electronic structure of the molecule, which in turn affects its reactivity. Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are sensitive to the solvent's polarity. A smaller HOMO-LUMO gap generally implies higher reactivity. It is anticipated that polar solvents would lead to a narrowing of this gap for this compound, thus increasing its reactivity.

To illustrate the expected solvent effects on the properties of this compound, the following tables present hypothetical data based on common trends observed for structurally similar phenolic and amino-substituted aromatic compounds in computational studies.

Table 1: Predicted Solvent Effects on the Stability and Electronic Properties of this compound

This interactive table outlines the anticipated changes in key molecular properties of this compound in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Solvation Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1 | 0 | 2.5 |

| Toluene | 2.38 | -4.2 | 3.1 |

| Acetone | 20.7 | -7.8 | 4.5 |

| Ethanol | 24.5 | -8.5 | 4.9 |

| Water | 78.4 | -9.6 | 5.8 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected trends based on computational chemistry principles for similar molecules. It is not based on published experimental or computational data for this compound.

Table 2: Predicted Solvent Effects on the Reactivity Descriptors of this compound

This interactive table details the projected influence of different solvents on the reactivity parameters of this compound.

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | -5.20 | -0.80 | 4.40 |

| Toluene | -5.15 | -0.88 | 4.27 |

| Acetone | -5.05 | -1.05 | 4.00 |

| Ethanol | -5.02 | -1.10 | 3.92 |

| Water | -4.98 | -1.15 | 3.83 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected trends based on computational chemistry principles for similar molecules. It is not based on published experimental or computational data for this compound.

Detailed research findings from computational studies on analogous compounds, such as other aminophenols and catechols, consistently demonstrate that increasing solvent polarity leads to greater stabilization (more negative solvation energy), an increased dipole moment, and a smaller HOMO-LUMO gap, indicating enhanced reactivity. For instance, studies on catechol have shown that polar protic solvents can disrupt intramolecular hydrogen bonds in favor of stronger intermolecular hydrogen bonds with the solvent, which significantly alters the molecule's conformation and reactivity. Similarly, computational investigations of aminophenols have highlighted the role of the solvent in modulating their electronic properties and, consequently, their chemical behavior. These findings from related molecules provide a solid theoretical foundation for predicting the behavior of this compound in different solvent environments.

Biochemical Pathways and Enzymatic Interactions in Vitro

Enzymatic Catalysis and Substrate Specificity Studies

No studies have been found that investigate 4-Amino-3-methylpyrocatechol as a substrate for dioxygenase enzymes, including Catechol 2,3-Dioxygenase or 1,2,4-Trihydroxybenzene 1,2-Dioxygenase.

There is no research available on the effects of this compound on the activity of polyphenol oxidase or its potential role in accelerating or inhibiting enzymatic browning processes.

Biochemical Mechanisms of Cellular Response (In Vitro Models)

4-Methylpyrocatechol has been identified as a significant modulator of neurotrophin synthesis and signaling. Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons.

4-Methylpyrocatechol is recognized as a potent inducer of Nerve Growth Factor (NGF) synthesis both in vitro and in vivo. nih.gov Research on peripheral nerve regeneration models demonstrated that the effects of 4-Methylpyrocatechol, including enhanced sprouting and maturation of axons, were largely negated when an anti-NGF antibody was administered. nih.gov This finding strongly suggests that the compound's regenerative effects are mediated through the stimulation of de novo NGF synthesis. nih.gov

In vitro studies have shown that 4-Methylpyrocatechol effectively stimulates the synthesis of Brain-Derived Neurotrophic Factor (BDNF). nih.gov It has been observed to elevate BDNF content and its corresponding mRNA expression in cultured rat neurons and astrocytes. nih.gov The correlation between the increase in BDNF mRNA and protein levels indicates that 4-Methylpyrocatechol actively promotes BDNF synthesis in these brain cells. nih.gov Furthermore, when administered in vivo, it was found to increase BDNF content in the cerebral cortex and hippocampus. nih.gov

The current body of scientific literature does not provide specific details on the modulatory effects of 4-Methylpyrocatechol on the Glial Cell-Derived Neurotrophic Factor (GDNF) system.

4-Methylpyrocatechol activates key intracellular signaling pathways that are integral to cellular protection and stress response.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of the neuroprotective effects of 4-Methylpyrocatechol. nih.gov In cultured neural stem/progenitor cells, 4-Methylpyrocatechol enhances the phosphorylation of Akt in a time-dependent manner. nih.gov The compound's ability to induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) and protect against oxidative stress-induced cell death is dependent on this pathway. nih.gov The use of a selective PI3K/Akt inhibitor was shown to block both the 4-Methylpyrocatechol-induced HO-1 expression and its neuroprotective effects, confirming the central role of PI3K/Akt signaling in these processes. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is another primary target of 4-Methylpyrocatechol. nih.gov This compound is a potent co-factor for the activation of the Nrf2 pathway, which is a master regulator of the antioxidant response. nih.govresearchgate.net In various human cell types, 4-Methylpyrocatechol strongly supports the expression of Nrf2 target genes. nih.gov This induction contributes to the cellular defense against oxidative stress. nih.gov

Table 1: Nrf2 Target Genes Induced by 4-Methylpyrocatechol

| Target Gene | Function | Reference |

| HO-1 (Heme Oxygenase-1) | An inducible stress protein that provides a protective effect against oxidative stress. | nih.govnih.gov |

| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | A phase II detoxification enzyme that protects against quinone-induced toxicity. | nih.gov |

| G6PD (Glucose-6-Phosphate Dehydrogenase) | An enzyme in the pentose (B10789219) phosphate (B84403) pathway that supplies reducing energy to cells. | nih.gov |

Interaction with Keap1 and Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Detailed studies on the direct interaction between this compound and Kelch-like ECH-associated protein 1 (Keap1) have not been identified in the current body of scientific literature. The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. nih.govnih.gov Typically, electrophilic compounds can interact with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the expression of antioxidant and cytoprotective genes. nih.govnih.gov

Catechol-containing molecules are recognized for their potential to scavenge reactive oxygen species (ROS). This activity is generally attributed to the ability of the hydroxyl groups on the catechol ring to donate hydrogen atoms, thereby neutralizing free radicals. The general mechanism of ROS scavenging by catechols involves the formation of a more stable semiquinone radical, which can then be further oxidized to a quinone. This process effectively quenches the reactivity of ROS, mitigating oxidative stress. However, specific in vitro studies quantifying the ROS scavenging capacity and elucidating the precise mechanisms for this compound are not presently available.

Inhibition of Specific Enzyme Activities (e.g., Lipoxygenase, Angiotensin-Converting Enzyme, Cholesterol Biosynthesis Enzymes)

Scientific data detailing the inhibitory effects of this compound on lipoxygenase, angiotensin-converting enzyme (ACE), and enzymes involved in cholesterol biosynthesis is not available in the reviewed literature.

Lipoxygenase: Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. nih.gov Various natural and synthetic compounds, including some with catechol moieties, have been investigated as lipoxygenase inhibitors. frontiersin.orgphcogj.com However, specific assays measuring the inhibitory activity of this compound against lipoxygenase have not been reported.

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. frontiersin.orgfrontiersin.org Inhibition of ACE is a common therapeutic strategy for hypertension. While numerous compounds have been identified as ACE inhibitors, there is no specific research available on the effect of this compound on ACE activity. nih.govnih.gov

Cholesterol Biosynthesis Enzymes: The biosynthesis of cholesterol is a complex process involving multiple enzymes, which can be targeted by various inhibitors. nih.govbiorxiv.org There is currently no published research investigating the potential for this compound to inhibit any of the enzymes in this pathway.

Induction of Heme Oxygenase-1

The induction of Heme Oxygenase-1 (HO-1), a critical enzyme with antioxidant and anti-inflammatory properties, is a cellular stress response. mdpi.comnih.gov Upregulation of HO-1 can be triggered by various stimuli, including oxidative stress and certain chemical inducers, often via the Nrf2 pathway. mdpi.comnih.gov While some natural compounds are known to induce HO-1, specific studies demonstrating the ability of this compound to induce HO-1 expression have not been found in the scientific literature.

Applications in Advanced Materials and Bioconjugate Chemistry

Role as a Chemical Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com The reactivity of the catechol and amino groups makes 4-Amino-3-methylpyrocatechol a versatile building block, particularly in the synthesis of heterocyclic compounds. One of the most notable applications for ortho-aminophenol derivatives is the synthesis of phenoxazines.

Phenoxazine (B87303) and its derivatives are a class of heterocyclic compounds with broad applications, including use as dyes, fluorescent markers, and scaffolds for pharmaceuticals. nih.govresearchgate.net The core structure is typically formed through the oxidative coupling of two ortho-aminophenol molecules. researchgate.netmdpi.com In this reaction, this compound can serve as a precursor to generate a substituted phenoxazinone. The reaction proceeds via the oxidation of the aminophenol to a quinone-imine intermediate, which then undergoes condensation to form the tricyclic phenoxazine system.

The specific substitution pattern of this compound would yield a phenoxazine core with defined methyl and hydroxyl groups, influencing the final product's solubility, electronic properties, and potential for further functionalization.

Table 1: Proposed Synthesis of a Substituted Phenoxazinone from this compound This table outlines the theoretical oxidative dimerization of this compound. The reaction is based on established methods for phenoxazinone synthesis from ortho-aminophenol precursors.

| Step | Description | Reactant Structure | Product Structure |

|---|---|---|---|

| 1. Oxidation | Two molecules of this compound are enzymatically or chemically oxidized. | C₇H₉NO₂ | Formation of a reactive o-quinone imine intermediate. |

| 2. Condensation | The two intermediates undergo oxidative condensation to form the tricyclic phenoxazinone core. | Intermediate | C₁₄H₁₂N₂O₄ |

Utility in the Preparation of Pharmaceutical Intermediates

Substituted catechols and aminophenols are recognized as important intermediates in the synthesis of pharmaceuticals. google.compatsnap.comillinois.edu The phenoxazinone core, derivable from this compound, is the central chromophore in a class of potent anti-cancer antibiotics known as actinomycins. researchgate.net

Actinomycin (B1170597) D, for example, is a clinically used therapeutic that functions by intercalating into DNA and inhibiting transcription. wikipedia.orgmedchemexpress.com While the natural biosynthetic pathway for Actinomycin D uses a different precursor (see Section 7.3), the structural similarity of this compound makes it a candidate for the synthetic or semi-synthetic production of novel phenoxazinone-containing drug analogues. By using this compound as a starting building block, medicinal chemists can create derivatives with modified pharmacological profiles, potentially leading to improved efficacy or reduced toxicity. The synthesis of such pharmaceutical intermediates often involves multi-step processes where the precise structure of the starting material is crucial for the final outcome. nih.govresearchgate.net

Integration into Biosynthetic Pathways for Natural Product Formation

Nature employs enzymes as powerful biocatalysts to construct complex molecules from simple precursors. nih.govu-tokyo.ac.jp The formation of the phenoxazinone chromophore in the antibiotic Actinomycin D is a well-studied example. In actinomycete bacteria like Streptomyces chrysomallus, this core is assembled by the oxidative dimerization of two molecules of 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govnih.govnih.gov

4-MHA is biosynthesized from the amino acid tryptophan through the kynurenine (B1673888) pathway. nih.govnih.gov Although this compound is not the direct natural precursor for Actinomycin D, its structural relationship to 4-MHA is significant. Both are ortho-aminophenol derivatives containing a methyl group adjacent to a hydroxyl group. This shared structural motif is the key feature recognized by the phenoxazinone synthase enzyme, which catalyzes the dimerization.

This similarity suggests that engineered biosynthetic pathways could potentially accept this compound as a substrate, a concept known as mutasynthesis. By feeding this synthetic precursor to a mutant strain of Streptomyces blocked in its own 4-MHA production, it might be possible to generate novel actinomycin analogues with a dihydroxy-phenoxazinone core. Such an approach highlights the potential for integrating synthetic building blocks into natural product machinery to create new chemical diversity. nih.gov

Table 2: Comparison of Natural Precursor and Synthetic Analogue for Phenoxazinone Core

| Feature | Natural Precursor (4-MHA) | Synthetic Analogue (this compound) |

|---|---|---|

| Chemical Name | 4-Methyl-3-hydroxyanthranilic acid | 4-Amino-3-methyl-1,2-benzenediol |

| Molecular Formula | C₈H₉NO₃ | C₇H₉NO₂ |

| Key Functional Groups | Carboxylic acid, Hydroxyl, Amino, Methyl | Two Hydroxyl (Catechol), Amino, Methyl |

| Biosynthetic Origin | Derived from Tryptophan | Synthetic |

| Role | Forms the phenoxazinone core of Actinomycin D. nih.gov | Potential substrate for engineered biosynthesis of novel phenoxazinones. |

Development of Enzyme-Modified Electrodes and Biosensing Platforms

Enzyme-modified electrodes are central to the development of highly specific and sensitive biosensors. rsc.orgdocumentsdelivered.com These devices utilize an enzyme immobilized on an electrode surface to catalyze a reaction with a target analyte, generating a measurable electrical signal. nih.gov The detection of phenolic and aminophenolic compounds, which are common environmental pollutants and industrial intermediates, is a significant application of this technology. nih.govacs.org

Enzymes such as tyrosinase and laccase are frequently used in these biosensors because they efficiently catalyze the oxidation of catechols and aminophenols. nih.govmdpi.com When this compound comes into contact with an electrode modified with one of these enzymes, it is oxidized to its corresponding ortho-quinone imine. This enzymatic reaction involves the transfer of electrons, which are shuttled to the electrode surface, producing a current that is proportional to the concentration of the analyte.

The performance of such a biosensor depends on factors like the method of enzyme immobilization, the conductivity of the electrode material (often enhanced with nanomaterials like carbon nanotubes or metal nanoparticles), and the operational stability of the enzyme. rsc.orgnih.gov Research on biosensors for various aminophenol isomers has demonstrated low detection limits and high selectivity, suggesting that a highly effective and selective biosensing platform could be developed for this compound. rsc.orgresearchgate.net

Table 3: Performance of Selected Electrochemical Biosensors for Aminophenol Derivatives This table presents data from research on various aminophenol isomers, illustrating the typical performance metrics achievable with enzyme-modified electrodes. A sensor for this compound would be expected to achieve comparable performance.

| Analyte | Electrode Modification | Detection Limit (μM) | Linear Range (μM) |

|---|---|---|---|

| p-Aminophenol (p-AP) | Hemin-Graphene Composites & MIP | 0.06 | 0.3 - 25 |

| 4-Aminophenol (4-AP) | MWCNT-PANI on Laser Induced Graphene | 0.006 | Not Specified |

| m-Aminophenol (m-AP) | Bimetallic Metal-Organic Framework | 0.13 | Not Specified |

| p-Aminophenol (p-AP) | Bimetallic Metal-Organic Framework | 0.20 | Not Specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-Amino-3-methylpyrocatechol?

- Methodological Answer : Synthesis typically involves selective amination and methylation of pyrocatechol derivatives. For example, reductive amination using sodium cyanoborohydride under acidic conditions (pH 4–5) can yield the amino group, followed by methyl group introduction via alkylation. Purification often employs gradient elution in reverse-phase HPLC (C18 column, methanol/water mobile phase) to isolate the compound from byproducts . Confirmation of purity (>95%) requires analytical HPLC and mass spectrometry (MS) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- NMR : -NMR (DMSO-d6) shows aromatic protons (δ 6.7–7.1 ppm), amino group (δ 4.8–5.2 ppm, broad), and methyl substituents (δ 2.3–2.5 ppm). -NMR confirms aromatic carbons and methyl groups .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H] peaks around m/z 154.1 .

- FT-IR : Stretching vibrations for -OH (3200–3400 cm), -NH (1600–1650 cm), and aromatic C=C (1450–1500 cm) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is light- and oxygen-sensitive. Stability studies recommend storage in amber vials under inert gas (N or Ar) at −20°C. Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring can assess oxidative byproduct formation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

- Perform batch-to-batch reproducibility testing using LC-MS to confirm compound integrity .

- Use standardized assays (e.g., ISO-certified cytotoxicity protocols) with positive/negative controls .

- Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. What combined computational and experimental approaches elucidate the mechanistic reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Kinetic Studies : Monitor reaction rates (e.g., with o-quinone formation) via UV-Vis spectroscopy under varying pH/temperature .

- Isotopic Labeling : Use -labeled amino groups in NMR to track reaction pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodological Answer :

- Systematic Derivatization : Modify substituents (e.g., halogenation at the 5-position) and test for changes in bioactivity using high-throughput screening .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to predict activity .

- Crystallography : Solve X-ray structures to correlate steric/electronic effects with activity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.